molecular formula C11H23N3O B7873642 (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

Cat. No.: B7873642
M. Wt: 213.32 g/mol
InChI Key: NZBRGFMIZTYXAK-VIFPVBQESA-N
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Description

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a compound that features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds. Piperidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Substituents: The methyl and amino groups are introduced through alkylation and amination reactions, respectively.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the propionamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s, and infectious diseases.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

    Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.

    Matrine: Known for its antimalarial and anticancer activities.

    Berberine: Exhibits antimicrobial and anti-inflammatory properties.

    Tetrandine: Used for its anti-inflammatory and anticancer effects

Uniqueness

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is unique due to its specific substitution pattern and the presence of both amino and propionamide groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRGFMIZTYXAK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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